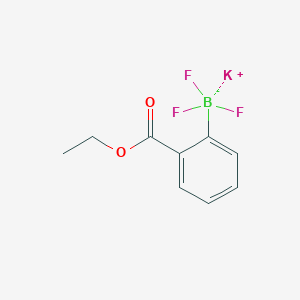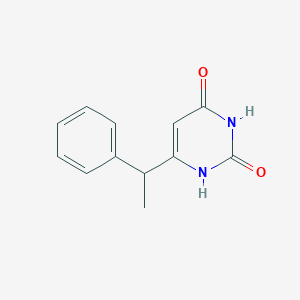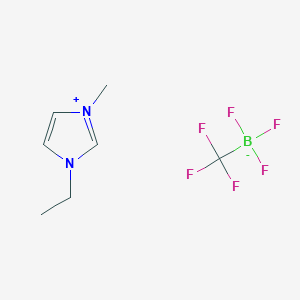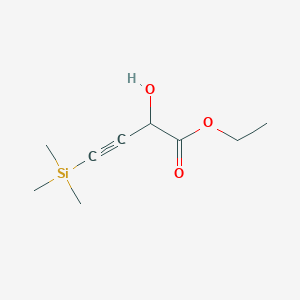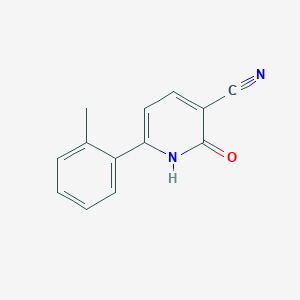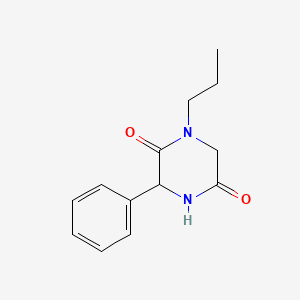
(2S,3R,4R,5S,6R)-2-(4-Chloro-3-(hydroxy(4-(((S)-tetrahydrofuran-3-yl)oxy)phenyl)methyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
Overview
Description
This compound is a complex organic molecule with the IUPAC name (2S,3R,4R,5S,6R)-2-(4-chloro-3-(4-((((S)-tetrahydrofuran-3-yl)oxy)benzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol . It has a molecular weight of 450.92 . The compound is solid in physical form and should be stored sealed in dry conditions at 2-8°C .
Molecular Structure Analysis
The compound contains several functional groups, including ether, phenyl, hydroxyl, and chloro groups. It also features a tetrahydro-2H-pyran ring, a common motif in many bioactive compounds .Physical And Chemical Properties Analysis
The compound is a solid and has a molecular weight of 450.92 . It should be stored sealed in dry conditions at 2-8°C .Scientific Research Applications
Synthesis and Chemical Properties
A key area of research involving this compound is its synthesis and the exploration of its chemical properties. Studies have focused on developing convenient approaches for its preparation. For instance, Yonghai Liu et al. (2008) described a method for synthesizing a similar compound, demonstrating the utility of specific synthetic routes that avoid undesired ortho-products during preparation (Yonghai Liu et al., 2008). Such research provides foundational knowledge for the synthesis of complex molecules with potential therapeutic applications.
Applications in Medicinal Chemistry
In medicinal chemistry, research has been conducted to explore the potential therapeutic applications of molecules related to "(2S,3R,4R,5S,6R)-2-(4-Chloro-3-(hydroxy(4-(((S)-tetrahydrofuran-3-yl)oxy)phenyl)methyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol." For example, the study on the synthesis of C-aryl glucoside SGLT2 inhibitors highlights the compound's relevance in developing treatments for conditions such as diabetes (Yonghai Liu et al., 2008). These findings suggest that compounds with this structure can be pivotal in creating novel inhibitors with significant clinical benefits.
Structural and Interaction Studies
Research on molecular structure and interactions also features prominently in studies of this compound. For instance, the structural characterization of degradation products of related molecules provides insights into their stability and reactivity, which is crucial for developing pharmaceuticals (Prakash Niguram et al., 2019). Understanding these interactions helps in predicting the behavior of these molecules in biological systems, thereby aiding in the design of more effective and safer drugs.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2S,3R,4R,5S,6R)-2-[4-chloro-3-[hydroxy-[4-[(3S)-oxolan-3-yl]oxyphenyl]methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27ClO8/c24-17-6-3-13(23-22(29)21(28)20(27)18(10-25)32-23)9-16(17)19(26)12-1-4-14(5-2-12)31-15-7-8-30-11-15/h1-6,9,15,18-23,25-29H,7-8,10-11H2/t15-,18+,19?,20+,21-,22+,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYIOLMJQDSDGOO-FFDFUSRSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=CC=C(C=C2)C(C3=C(C=CC(=C3)C4C(C(C(C(O4)CO)O)O)O)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@H]1OC2=CC=C(C=C2)C(C3=C(C=CC(=C3)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3R,4R,5S,6R)-2-(4-Chloro-3-(hydroxy(4-(((S)-tetrahydrofuran-3-yl)oxy)phenyl)methyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




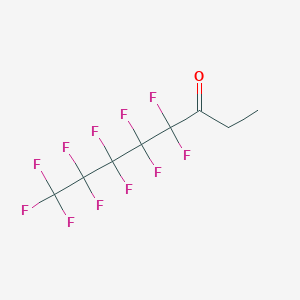
![3-[(4-Chloro-1H-pyrazol-1-yl)methyl]aniline hydrochloride](/img/structure/B1461756.png)
